molecular formula C16H22N2O2 B2711384 N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034353-16-5

N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2711384
CAS No.: 2034353-16-5
M. Wt: 274.364
InChI Key: QKVATBBWBHLNDI-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide: is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Methoxylation: The piperidine ring is then methoxylated using methanol and a suitable catalyst.

    Attachment of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction.

    Formation of the benzamide: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide can be compared with other benzamides such as:

    N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide: Similar structure but different functional groups, leading to varied biological activities.

    N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzenesulphonamide: Contains a sulfonamide group instead of a benzamide, affecting its chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-20-15-8-10-18(11-9-15)14-6-2-12(3-7-14)16(19)17-13-4-5-13/h2-3,6-7,13,15H,4-5,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVATBBWBHLNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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